2-chloro-9H-indeno[2,1-d]pyrimidin-9-one
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Overview
Description
2-chloro-9H-indeno[2,1-d]pyrimidin-9-one is a chemical compound belonging to the class of indeno[2,1-d]pyrimidin-9-ones. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF). The reaction is carried out at a wavelength of 312 nm for 2 hours, resulting in a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-chloro-9H-indeno[2,1-d]pyrimidin-9-one: belongs to the class of indeno[2,1-d]pyrimidin-9-ones.
Other Similar Compounds: Compounds with similar structures include other indeno[2,1-d]pyrimidin-9-ones and related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
CAS No. |
2053898-74-9 |
---|---|
Molecular Formula |
C11H5ClN2O |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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